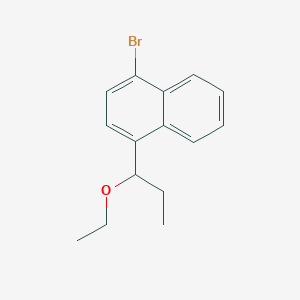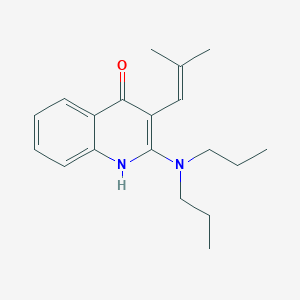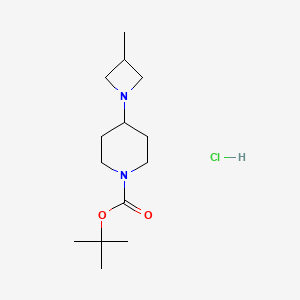![molecular formula C20H22O2 B11835083 3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol CAS No. 651059-66-4](/img/structure/B11835083.png)
3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol is an organic compound with the molecular formula C20H18O2 It is a derivative of binaphthalene, characterized by the presence of hydroxyl groups at the 2 and 2’ positions
Métodos De Preparación
The synthesis of 3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol typically involves the reduction of 2,2’-dihydroxy-1,1’-binaphthyl. One common method includes the use of hydrogenation in the presence of a palladium catalyst. The reaction conditions often involve a solvent such as ethanol or methanol, and the process is carried out under an atmosphere of hydrogen gas .
Análisis De Reacciones Químicas
3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form tetrahydro derivatives using reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. In asymmetric synthesis, the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products by stabilizing transition states through non-covalent interactions .
Comparación Con Compuestos Similares
3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol can be compared with other binaphthalene derivatives such as:
1,1’-Binaphthyl: Lacks hydroxyl groups and is less reactive in substitution reactions.
2,2’-Dihydroxy-1,1’-binaphthyl: Precursor to the tetrahydro derivative, more prone to oxidation.
3,3’,4,4’-Tetrahydro-1,1’-binaphthyl: Similar structure but without hydroxyl groups, limiting its use in hydrogen bonding interactions.
This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of research and industry.
Propiedades
Número CAS |
651059-66-4 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H22O2/c21-19(11-9-15-5-1-3-7-17(15)13-19)20(22)12-10-16-6-2-4-8-18(16)14-20/h1-8,21-22H,9-14H2 |
Clave InChI |
SKNUNFAQKFFNKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2=CC=CC=C21)(C3(CCC4=CC=CC=C4C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)

![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)



![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)



![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)

![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)

